molecular formula C7H11FO4 B2606441 2-Fluoro-2-(2-methylpropyl)propanedioic acid CAS No. 2098024-03-2

2-Fluoro-2-(2-methylpropyl)propanedioic acid

Cat. No.: B2606441
CAS No.: 2098024-03-2
M. Wt: 178.159
InChI Key: JUDHNJYDNHQEEK-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a fluorine atom and a branched alkyl group attached to a propanedioic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methylpropyl)propanedioic acid can be achieved through several methods. One common approach involves the reaction of a compound with hydrogen fluoride (HF) under mild conditions. This method allows for the recovery and reuse of the fluorinating agent and catalyst . Another method involves the halogen exchange reaction between bromoisobutyric acid esters and silver fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and fluorinating agents is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methylpropyl)propanedioic acid undergoes various chemical reactions, including:

    Esterification: This reaction involves the formation of esters by reacting with alcohols in the presence of acid catalysts.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alcohols for esterification and silver fluoride for halogen exchange reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound include esters and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-Fluoro-2-(2-methylpropyl)propanedioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on cell function and signal transduction.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the reactivity and stability of the molecule, affecting its interactions with biological systems. The exact molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylpropanoic acid
  • 2-Fluoroisobutyric acid

Uniqueness

2-Fluoro-2-(2-methylpropyl)propanedioic acid is unique due to its specific structural features, including the presence of a fluorine atom and a branched alkyl group.

Properties

IUPAC Name

2-fluoro-2-(2-methylpropyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO4/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDHNJYDNHQEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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